molecular formula C10H21NO B6354594 1-Cyclohexylamino-2-butanol CAS No. 68058-00-4

1-Cyclohexylamino-2-butanol

Cat. No.: B6354594
CAS No.: 68058-00-4
M. Wt: 171.28 g/mol
InChI Key: CVHZCKZWBGOIFJ-UHFFFAOYSA-N
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Description

1-Cyclohexylamino-2-butanol is a secondary amine-alcohol compound characterized by a cyclohexylamino group (-NH-C6H11) attached to the first carbon of a butanol chain. Its molecular structure combines the hydrophobic cyclohexyl moiety with the polar hydroxyl (-OH) and amino (-NH-) groups, rendering it amphiphilic.

Properties

IUPAC Name

1-(cyclohexylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZCKZWBGOIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Cyclohexylamino-2-butanol with three structurally related compounds, leveraging available data from the evidence:

1-Cyclohexyl-2-butanone

  • Molecular Formula : C10H18O
  • Molecular Weight : 154.25 g/mol
  • Functional Groups : Ketone (-C=O) at position 2.
  • Key Differences: Reactivity: The ketone group in 1-Cyclohexyl-2-butanone is more electrophilic than the hydroxyl/amino groups in this compound, making it prone to nucleophilic additions (e.g., Grignard reactions). Polarity: The absence of hydroxyl/amino groups reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to this compound. Applications: Ketones like 1-Cyclohexyl-2-butanone are often used as solvents or intermediates in fragrances and pharmaceuticals .

4-(Cyclohexylamino)phenol

  • Molecular Formula: C12H17NO
  • Molecular Weight : 191.27 g/mol
  • Functional Groups: Phenolic hydroxyl (-OH) and cyclohexylamino (-NH-C6H11) groups.
  • Key Differences: Aromaticity: The phenolic ring introduces aromaticity, enhancing UV absorption and stability compared to the aliphatic butanol chain in this compound. Acidity: The phenolic -OH (pKa ~10) is more acidic than the aliphatic -OH in this compound (pKa ~16–18). Safety: 4-(Cyclohexylamino)phenol requires stringent handling due to risks of skin/eye irritation and respiratory toxicity .

1-(2-Ethyl-Butyl)-Cyclohexanecarboxylic Acid

  • Relevance : This compound (from ) shares a cyclohexyl group but differs in functionalization.
  • Functional Groups : Carboxylic acid (-COOH) and branched alkyl chain.
  • Key Differences: Acidity/Reactivity: The carboxylic acid group is strongly acidic (pKa ~5) and reactive toward esterification or amidation.

Data Table: Comparative Properties

Property This compound* 1-Cyclohexyl-2-butanone 4-(Cyclohexylamino)phenol
Molecular Formula C10H21NO (inferred) C10H18O C12H17NO
Molecular Weight (g/mol) ~171.3 (calculated) 154.25 191.27
Functional Groups -OH, -NH-C6H11 -C=O -OH (phenolic), -NH-C6H11
Key Reactivity Amphiphilic, nucleophilic N Electrophilic ketone Acidic phenol, aromatic coupling
Applications Hypothesized: surfactants Solvents, synthesis Pharmaceuticals, dyes

*Note: Data for this compound are inferred due to lack of direct evidence.

Research Findings and Limitations

  • Synthesis Pathways: While describes a method for preparing a cyclohexanecarboxylic acid derivative, analogous routes (e.g., reductive amination or alcohol-amine coupling) might apply to this compound.
  • Safety Profile: Based on , cyclohexylamino compounds require precautions against inhalation and dermal exposure, though toxicity data for this compound remain unverified.
  • Knowledge Gaps: The absence of direct experimental data (e.g., melting/boiling points, solubility) limits rigorous comparison. Further studies are needed to validate inferred properties.

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